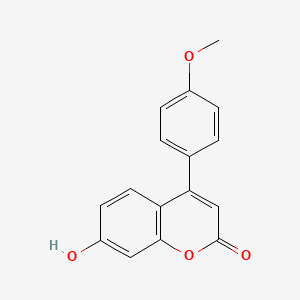

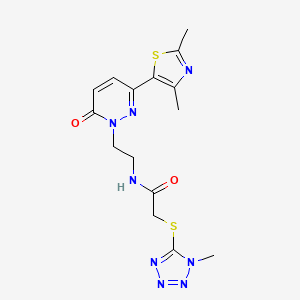

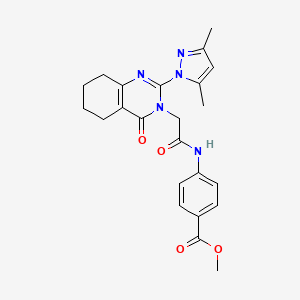

![molecular formula C25H20N2O2 B3019704 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-40-4](/img/structure/B3019704.png)

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the treatment of 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles with various reagents to yield different products. For instance, when these carbazoles are treated with guanidine nitrate, 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazoles are formed. Another pathway includes the reaction with diazotized p-toluidine under Japp-Klingemann conditions, which produces 4'-methyl-1-oxo-2-phenylhydrazono-1,2,3,4-tetrahydrocarbazoles. These can further undergo cyclization using Kent's reagent to yield 6,12-dihydro-2-methyl-6-oxo-bisindolo[1,2-b:5,4-b']cyclohexanones .

Molecular Structure Analysis

The molecular structure of the compounds synthesized from 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles is complex and includes various functional groups. The presence of a pyrimido[4,5-a]carbazole moiety or a bisindolo[1,2-b:5,4-b']cyclohexanone structure indicates a polycyclic system with multiple rings. These structures are likely to exhibit interesting electronic and spatial properties due to their extended conjugation and potential for intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these carbazole derivatives are multi-step and involve the formation of intermediates such as phenylhydrazono compounds. The use of diazotized p-toluidine and subsequent cyclization indicates a mechanism that involves the formation of azo compounds followed by ring closure. The reactions are likely to be sensitive to conditions such as pH, temperature, and the presence of catalytic or stoichiometric amounts of acids or bases .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one are not detailed in the provided papers, we can infer that the synthesized carbazole derivatives would exhibit properties influenced by their molecular structure. The presence of aromatic systems and heteroatoms would affect their electronic properties, making them potentially useful for applications requiring fluorescence. For example, 2-(9-Carbazole)-ethyl-chloroformate (CEOC), a related compound, has been used for the pre-column fluorescence labeling of phenols, indicating that carbazole derivatives can be designed to react under specific conditions to form stable derivatives suitable for analytical applications such as high-performance liquid chromatography .

作用机制

The mechanism of action of such compounds can be diverse and depends on their specific structure and functional groups. For example, a similar compound, 2-[(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA), was found to have significant antimicrobial activity against various microorganisms .

安全和危害

未来方向

The future directions for research on such compounds could include further exploration of their potential applications in various fields, such as medicine, hygiene, and hospital . For instance, the compound MMINA showed a high binding affinity for E. coli, making it effective as an antibacterial agent .

属性

IUPAC Name |

(2E)-2-[(3-phenoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-25-17(13-14-22-21-11-4-5-12-23(21)27-24(22)25)16-26-18-7-6-10-20(15-18)29-19-8-2-1-3-9-19/h1-12,15-16,26-27H,13-14H2/b17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLSKGXSGCWSY-WUKNDPDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CNC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/NC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

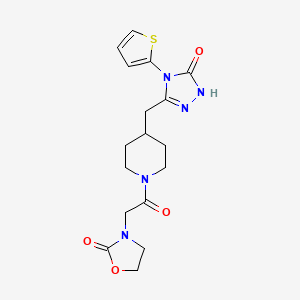

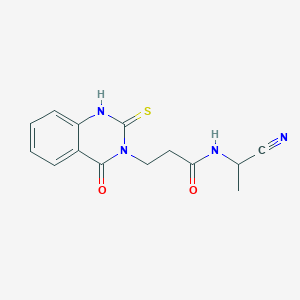

![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)

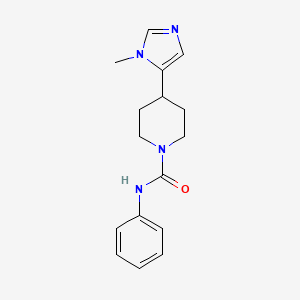

![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)

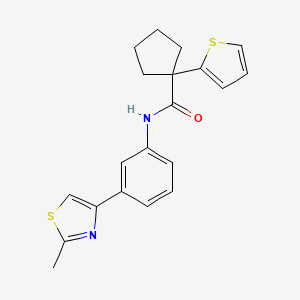

![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)

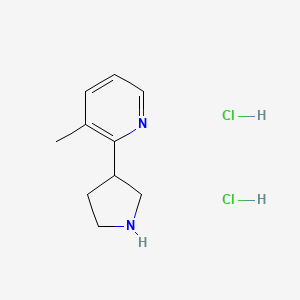

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)